Tris(2,2,3,3-tetrafluoropropyl)borate
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Overview
Description
Tris(2,2,3,3-tetrafluoropropyl)borate: is a borate ester with the molecular formula C9H9BF12O3 and a molecular weight of 403.96 g/mol . This compound is known for its unique chemical properties, particularly its high fluorine content, which imparts distinct characteristics such as high thermal stability and resistance to oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,2,3,3-tetrafluoropropyl)borate can be synthesized through the reaction of boric acid with 2,2,3,3-tetrafluoropropanol. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent . The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure consistent product quality . The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Tris(2,2,3,3-tetrafluoropropyl)borate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various borate esters, borohydride derivatives, and substituted borate compounds.
Scientific Research Applications
Tris(2,2,3,3-tetrafluoropropyl)borate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris(2,2,3,3-tetrafluoropropyl)borate involves its interaction with various molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with other molecules, leading to the formation of stable complexes . These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
Tris(2,2,2-trifluoroethyl)borate: This compound is similar in structure but has different fluorine substitution patterns, leading to distinct chemical properties.
Tris(2,2,3,3,3-pentafluoropropyl)borane: Another similar compound with additional fluorine atoms, which further enhances its stability and reactivity.
Uniqueness: Tris(2,2,3,3-tetrafluoropropyl)borate is unique due to its specific fluorine substitution pattern, which imparts a balance of stability and reactivity that is not found in other similar compounds . This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation .
Properties
IUPAC Name |
tris(2,2,3,3-tetrafluoropropyl) borate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF12O3/c11-4(12)7(17,18)1-23-10(24-2-8(19,20)5(13)14)25-3-9(21,22)6(15)16/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKFMEONHNWGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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